Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate
Description
Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-en-8-yl}sulfonyl)benzoate is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
methyl 2-[(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)sulfonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-29-20(26)16-9-5-6-10-17(16)30(27,28)24-13-11-21(12-14-24)22-18(19(25)23-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMZOJOMTFWJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the sulfonyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules and sulfonyl benzoates. Examples are:
- Spiro[4.5]decane derivatives
- Sulfonyl-substituted benzoates
Uniqueness
What sets Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate (CAS Number: 1358592-43-4) is a compound of interest due to its potential biological activities, particularly in cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and related research findings.
The molecular formula of this compound is , with a molecular weight of 427.5 g/mol. The structure includes a triazaspiro framework, which is significant for its biological interactions.
The compound's mechanism of action primarily involves the disruption of cellular processes in cancer cells. It has been shown to inhibit cell cycle progression and induce apoptosis in various cancer cell lines. The following mechanisms have been identified:
- Cell Cycle Arrest : Studies indicate that this compound can induce G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
- Cytoskeletal Disruption : The compound appears to bind to β-tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for mitosis .
- Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Antiproliferative Activity
A series of studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 (Colon Cancer) | 0.25 |
| M21 (Skin Melanoma) | 0.30 |
| MCF7 (Breast Cancer) | 0.20 |
These results indicate that the compound exhibits potent antiproliferative activity, particularly against breast and colon cancer cell lines.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Chick Chorioallantoic Membrane Assay : In this assay, this compound demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A4 .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor volume and increased survival rates compared to control groups.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis involves sequential steps: (1) spirocyclic core formation via cyclocondensation of 1,4,8-triazaspiro[4.5]decane precursors, (2) sulfonylation at the 8-position using sulfonyl chlorides, and (3) esterification with methyl benzoate derivatives. Key parameters include:
- Temperature Control : Exothermic steps (e.g., sulfonylation) require ice baths (0–5°C) to prevent side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance sulfonyl group reactivity compared to THF .
- Stoichiometry : A 1:1 molar ratio of triazine intermediates to nucleophiles minimizes byproducts .
- Validation : LC-MS and NMR (discussed below) confirm intermediate purity.
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Chromatography : High-resolution HPLC (e.g., Chromolith® columns with 3 µm particle size) separates isomers and detects impurities at 0.1% thresholds .
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies spirocyclic protons (δ 3.5–4.5 ppm) and sulfonyl/ester carbonyls (δ 165–175 ppm).
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., spiro ring puckering) as demonstrated for analogous diazaspiro compounds .
- Mass Spectrometry : HRMS (ESI+) confirms molecular ions (e.g., [M+H]⁺) with <2 ppm error .
Q. What safety protocols should be followed when handling this sulfonyl benzoate derivative?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy (analogous to sulfonamide compounds) .
- First Aid : For skin contact, wash with 10% ethanol-water to hydrolyze esters, followed by soap .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonyl chloride reactions) with NaHCO₃ before disposal .
Advanced Research Questions
Q. How can researchers optimize spirocyclic ring formation using Design of Experiments (DoE) to address low yields?
- Methodological Answer :
- DoE Framework : Apply a Central Composite Design (CCD) to test variables:
- Temperature : 30–70°C (higher temps accelerate ring closure but risk decomposition).
- Residence Time : 5–15 min in flow reactors (optimized via continuous-flow systems to reduce side reactions) .
- Statistical Modeling : Use ANOVA to identify interactions; e.g., high temperature + short residence time may maximize yield (p < 0.05) .
Q. How should contradictions between computational predictions (e.g., DFT-based conformers) and experimental NMR data be resolved?
- Methodological Answer :
- Cross-Validation : X-ray crystallography (e.g., for bromophenylsulfonyl diazaspiro analogs ) provides ground-truth geometries.
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect ring-flipping or solvent-dependent conformational equilibria.
- Computational Adjustments : Incorporate solvent models (e.g., Polarizable Continuum Model in Gaussian) to align DFT results with observed NOESY correlations .
Q. What mechanistic insights guide the sulfonyl transfer step during synthesis?
- Methodological Answer :
- Isotopic Labeling : Introduce ³⁴S-labeled sulfonyl chloride to track transfer efficiency via HRMS isotopic patterns.
- Kinetic Profiling : Use in situ FT-IR to monitor sulfonate intermediate formation rates under varying pH (optimum pH 7–9 for stability) .
- Radical Traps : Add TEMPO to test for radical pathways during persulfate-initiated reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
